(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
Description
(1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol characterized by a fluorinated aromatic ring. The phenyl group is substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, creating a strongly electron-deficient aromatic system. The (1S) stereochemistry of the hydroxyl-bearing carbon is critical for interactions in enantioselective biological or catalytic processes. Its fluorinated structure enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJGUXJHGDPTL-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles such as Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Basic Information
- Molecular Formula : C9H8F4O
- Molecular Weight : 208.15 g/mol
- Structure : The compound features a fluorinated aromatic ring, which contributes to its reactivity and potential applications.
Medicinal Chemistry
Pharmaceutical Development : The compound's structural characteristics make it a candidate for the development of pharmaceuticals, particularly in the creation of drugs targeting specific biological pathways. Its fluorinated structure can enhance metabolic stability and bioavailability.
Case Study : Research has indicated that compounds with similar structures exhibit significant activity against certain cancer cell lines. For instance, studies have shown that fluorinated alcohols can inhibit tumor growth by interfering with cellular signaling pathways .
Agrochemicals
Pesticide Formulation : The compound can be utilized in the formulation of pesticides, where its fluorine atoms may enhance the efficacy and persistence of the active ingredients in agricultural settings.
Case Study : A study demonstrated that fluorinated phenolic compounds exhibit increased insecticidal activity compared to their non-fluorinated counterparts. This suggests that this compound could be developed into a more effective pesticide formulation .
Material Science
Polymer Additives : The unique properties of this compound allow it to be used as an additive in polymers, potentially improving their thermal stability and chemical resistance.
Case Study : Research has shown that incorporating fluorinated compounds into polymer matrices can enhance their mechanical properties and resistance to solvents, making them suitable for demanding applications in coatings and adhesives .
Chemical Synthesis
Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study : In synthetic organic chemistry, this compound has been employed as a precursor for synthesizing novel compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol
- Structure : Features two -CF₃ groups at the 3- and 5-positions instead of one -CF₃ and one -F.
- Synthesis : Prepared via Grignard reaction (MeMgBr) with 3,5-bis(trifluoromethyl)benzaldehyde in THF, yielding 41% product .
- The absence of fluorine at the 3-position may alter electronic effects compared to the target compound.
1-(2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one
- Structure : Replaces the hydroxyl group with a ketone (-CO-) and introduces a pyridine ring.
- Synthesis : Synthesized via photoredox-induced Meerwein arylation (45% yield) using 4-acetylpyridine and 3-fluoro-5-(trifluoromethyl)aniline .
- Properties: The ketone group eliminates hydrogen-bonding capacity, reducing polarity.
(1S)-1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
- Structure : Replaces the trifluoromethylphenyl group with a 3-fluorophenyl-substituted oxadiazole ring.
- Properties : The oxadiazole ring is electron-deficient, enhancing metabolic stability. The 3-fluorophenyl group maintains moderate lipophilicity but lacks the -CF₃ group’s strong electron-withdrawing effect .
Functional Group Modifications
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethan-1-ol
- Structure: Adds an amino (-NH₂) group at the 4-position, a chlorine at the 3-position, and a tert-butylamino side chain.
- The tert-butyl group enhances steric bulk, possibly affecting receptor binding .
Physical and Electronic Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs. The bis-CF₃ analog () has higher logP but lower solubility.
- Acidity: The -OH group’s acidity is influenced by electron-withdrawing substituents; the target compound’s -F and -CF₃ groups likely lower its pKa compared to non-fluorinated alcohols.
Biological Activity
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, with CAS number 1706458-48-1, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F4O, characterized by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring. This structural arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer research. Its efficacy has been evaluated through several in vitro studies.
Table 1: Summary of Biological Activities
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that the compound effectively inhibited proliferation in various cancer cell lines, including Jurkat cells. The MTT assay results indicated that at concentrations ranging from 5 to 10 µM, significant cytotoxic effects were observed, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects involves modulation of the cell cycle. Flow cytometry analysis revealed that treatment with this compound led to an increased percentage of cells in the sub-G1 phase, indicative of apoptosis. The study suggested that this compound triggers apoptotic pathways, potentially through the activation of caspases .
Structure-Activity Relationship (SAR)
Exploring the structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity. The presence of electron-withdrawing groups such as trifluoromethyl at specific positions on the phenyl ring has been associated with increased potency against cancer cells. This finding aligns with general trends observed in similar compounds where such substitutions enhance biological activity .
Q & A
Q. Q: What are the critical parameters for optimizing the enantioselective synthesis of this compound to achieve high enantiomeric excess (ee)?
A: Key parameters include:
- Chiral catalysts : Use of asymmetric catalysts like BINOL-derived ligands or enzymes (e.g., ketoreductases) to control stereochemistry .
- Reaction temperature : Lower temperatures (e.g., 0–5°C) often improve stereochemical outcomes by slowing racemization.
- Solvent polarity : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution efficiency in fluorinated intermediates .
- Substrate purity : Ensure starting materials like 3-fluoro-5-(trifluoromethyl)benzaldehyde are free from meta-substituted contaminants, which can lead to by-products .
Advanced Stereochemical Analysis
Q. Q: How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental NMR data for this compound?
A:
- NMR spectroscopy : Compare experimental and NMR shifts with Density Functional Theory (DFT)-calculated values. Fluorine’s strong anisotropic effects require high-field NMR (≥500 MHz) for accurate coupling constant analysis .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystals with heavy atoms (e.g., bromine derivatives) .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational models (e.g., TD-DFT) to validate enantiomeric purity .
Basic Handling and Safety
Q. Q: What safety protocols are essential for handling fluorinated intermediates during the synthesis of this compound?
A:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated by-products (e.g., trifluoroacetic acid derivatives) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact with corrosive reagents .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent hydrofluoric acid formation .
Advanced Bioactivity Profiling
Q. Q: How can researchers design assays to evaluate the biological activity of this compound against fluorophore-tagged enzymes?
A:
- Fluorescence polarization assays : Label target enzymes (e.g., kinases or oxidoreductases) with fluorophores like FITC. Measure polarization changes upon compound binding to assess inhibition constants () .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric interactions .
- Metabolic stability : Use liver microsomes (human or rodent) to evaluate CYP450-mediated degradation, critical for drug candidate prioritization .
Basic Analytical Characterization
Q. Q: What spectroscopic techniques are most effective for characterizing the purity of this compound?
A:
- HPLC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with ≤2 ppm mass accuracy to distinguish from des-fluoro impurities .
- NMR : Detect trace fluorinated impurities (e.g., unreacted trifluoromethyl precursors) due to fluorine’s high sensitivity .
Advanced Data Contradiction Analysis
Q. Q: How should researchers address conflicting data between in vitro bioactivity and in vivo pharmacokinetics for this compound?
A:
- Plasma protein binding assays : Measure compound binding to albumin or α-1-acid glycoprotein to explain reduced free drug availability in vivo .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may alter activity .
- Tissue distribution studies : Radiolabel the compound (e.g., ) to track accumulation in non-target organs, which may explain toxicity or efficacy gaps .
Basic Functional Group Reactivity
Q. Q: What strategies mitigate side reactions during derivatization of the hydroxyl group in this compound?
A:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during electrophilic substitutions .
- Mild reaction conditions : Employ Steglich esterification (DCC/DMAP) at 0°C to avoid elimination or racemization .
- Monitoring by TLC : Track reaction progress using silica plates with UV-active spots (e.g., cerium molybdate staining) .
Advanced Computational Modeling
Q. Q: How can molecular dynamics simulations predict the compound’s interaction with fluorophobic enzyme active sites?
A:
- Force field parameterization : Customize AMBER or CHARMM parameters for trifluoromethyl groups to account for hydrophobic and electrostatic effects .
- Binding free energy calculations : Use MM-GBSA to rank binding affinities across mutant enzyme variants (e.g., CYP2D6 polymorphisms) .
- Solvent-accessible surface area (SASA) : Correlate fluorine atom exposure with metabolic stability trends observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
